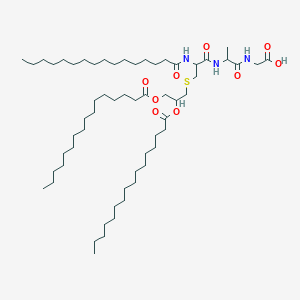

Pam3-cys-ala-gly-OH

CAS No.:

Cat. No.: VC16240311

Molecular Formula: C59H111N3O9S

Molecular Weight: 1038.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C59H111N3O9S |

|---|---|

| Molecular Weight | 1038.6 g/mol |

| IUPAC Name | 2-[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoylamino]acetic acid |

| Standard InChI | InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65) |

| Standard InChI Key | MELKZHAKCJIPSL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pam3-Cys-Ala-Gly-OH is a tri-palmitoylated lipopeptide comprising a cysteine residue acylated with three palmitoyl chains, followed by alanine and glycine residues terminated by a hydroxyl group. Its systematic name, S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-cysteinyl-L-alanyl-glycine, reflects its stereochemical configuration and lipid modifications . The molecular formula C59H111N3O9S underscores its amphiphilic nature, enabling interactions with both aqueous and lipid environments .

Physicochemical Properties

The compound exhibits solubility in aqueous solutions, facilitated by its peptide backbone, while its palmitoyl chains confer membrane-binding capabilities. Commercial preparations report purities ≥95%, with price ranges varying between €331 and €1,656 per unit, depending on supplier and batch . Dynamic light scattering (DLS) studies reveal a critical aggregation concentration (CAC) of 0.028–0.061 wt%, above which it forms unilamellar vesicles .

Immunological Activation Mechanisms

TLR2/6 Agonist Activity

Pam3-Cys-Ala-Gly-OH activates TLR2/6 heterodimers by mimicking bacterial lipoproteins, triggering downstream NF-κB signaling and pro-inflammatory cytokine production . This mechanism is critical for its adjuvant properties, enhancing antigen presentation and adaptive immune responses. Comparative studies with Pam2-Cys-based analogs show that the third palmitoyl chain in Pam3-Cys-Ala-Gly-OH increases membrane rigidity, altering self-assembly kinetics and receptor binding avidity .

Adjuvant Efficacy in Vaccine Development

As a vaccine adjuvant, Pam3-Cys-Ala-Gly-OH potentiates humoral and cellular immunity. Its amphiphilic structure enables incorporation into lipid bilayers or micelles, stabilizing antigen-adjuvant complexes. Preclinical models demonstrate enhanced antibody titers and T-cell activation when co-administered with antigens such as influenza hemagglutinin .

Self-Assembly and Nanostructural Behavior

Vesicle Formation and Bilayer Dynamics

In aqueous solutions, Pam3-Cys-Ala-Gly-OH self-assembles into unilamellar vesicles with diameters up to 20 μm, as confirmed by cryogenic transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) . These vesicles exhibit a bilayer thickness of ~4.5 nm, consistent with interdigitated palmitoyl chain packing. The presence of three palmitoyl chains increases membrane rigidity compared to diacylated analogs, reducing curvature and promoting larger vesicle formation .

Table 1: Comparative Self-Assembly Properties of Pam3-Cys-Ala-Gly-OH and Analogues

| Compound | CAC (wt%) | Nanostructure | Bilayer Thickness (nm) |

|---|---|---|---|

| Pam3-Cys-Ala-Gly-OH | 0.061 | Unilamellar vesicles | 4.5 ± 0.2 |

| Pam2-Cys-OH | 0.028 | Unilamellar vesicles | 4.3 ± 0.3 |

| Pam2-Cys-SK4 | 0.035 | Spherical micelles | N/A |

| Pam3-Cys-SK4 | 0.042 | Wormlike micelles | N/A |

Impact of Peptide Modifications

Replacing the Ala-Gly-OH sequence with immunostimulatory peptides (e.g., SK4) shifts self-assembly from vesicles to micellar structures. Pam3-Cys-SK4 forms wormlike micelles with β-sheet peptide conformations, whereas Pam3-Cys-Ala-Gly-OH retains disordered peptide arrangements . This structural flexibility underscores the role of peptide domains in modulating immune recognition and nanostability.

| Brand | Purity | Price Range (€) | Delivery Timeframe |

|---|---|---|---|

| CymitQuimica | 98% | 432–1,656 | 10 days |

| 3D-FP110350 | 95% | 331–1,245 | 14 days |

Future Research Directions

Optimization of Delivery Systems

Future studies should explore nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance Pam3-Cys-Ala-Gly-OH’s stability and targeted delivery. Combining it with TLR4 agonists (e.g., monophosphoryl lipid A) could synergistically amplify immune responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume